10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL is an organic compound characterized by its complex molecular structure This compound is notable for its potential applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL typically involves the reaction of dec-4-en-1-ol with bis(4-methoxyphenyl)(phenyl)methanol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent quality and yield. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of advanced materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL involves its interaction with specific molecular targets. The methoxyphenyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethanol: Shares similar structural features but differs in the length of the carbon chain.
4,4’-Dimethoxydiphenylamine: Contains methoxyphenyl groups but has a different core structure.
9,10-Bis(phenylethynyl)anthracene: Another compound with phenyl groups, used in different applications.
Uniqueness
10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL is unique due to its specific combination of methoxyphenyl groups and the dec-4-en-1-ol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
919770-06-2 |
---|---|
Molekularformel |
C31H38O4 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
10-[bis(4-methoxyphenyl)-phenylmethoxy]dec-4-en-1-ol |
InChI |
InChI=1S/C31H38O4/c1-33-29-20-16-27(17-21-29)31(26-14-10-9-11-15-26,28-18-22-30(34-2)23-19-28)35-25-13-8-6-4-3-5-7-12-24-32/h3,5,9-11,14-23,32H,4,6-8,12-13,24-25H2,1-2H3 |
InChI-Schlüssel |
SDJKHDWURANPEO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCC=CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.